1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Overview
Description
1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, an ethylphenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the bromophenyl and ethylphenyl intermediates, followed by their coupling with the dihydropyridine ring. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds between the bromophenyl and ethylphenyl groups.
Amidation reactions: These are used to introduce the carboxamide group into the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the coupling and amidation reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups, leading to a diverse range of products .
Scientific Research Applications
1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-(methylsulfonyl)benzene: Shares the bromophenyl group but differs in the presence of a sulfonyl group instead of the dihydropyridine ring.
4-bromophenylmethylsulfoxide: Similar in having a bromophenyl group but contains a sulfoxide group instead of the carboxamide and dihydropyridine structures.
Uniqueness
1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxopyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-2-15-7-11-18(12-8-15)23-20(25)19-4-3-13-24(21(19)26)14-16-5-9-17(22)10-6-16/h3-13H,2,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDKBWOFGHTHRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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